3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid
Description
Table 1: Key Identifiers of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1521105-56-5 | Moldb |
| Molecular Formula | C₉H₉N₃O₂ | Moldb |
| Molecular Weight | 191.19 g/mol | Moldb |
| Synonyms | Pyrrolo[2,1-f]triazine-5-propanoic acid | Moldb |
The structural integrity of the compound is further corroborated by analytical data, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) profiles referenced in supplier documentation. These methods verify the absence of regioisomeric impurities and confirm the propanoic acid group’s position.
Structural Relationship to Pyrrolotriazine Derivatives
3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic acid belongs to a broader class of pyrrolotriazine derivatives characterized by fused pyrrole-triazine systems. Its core structure distinguishes it from related analogs through specific fusion patterns and substituent placements:
- Fusion Pattern : Unlike pyrrolotriazines fused at alternative positions (e.g., pyrrolo[1,2-a]triazine), this compound’s [2,1-f] fusion creates a unique electronic environment, influencing reactivity and binding affinity.
- Substituent Effects : The propanoic acid group at position 5 introduces hydrogen-bonding capability and acidity (pKa ≈ 4.5–5.0), contrasting with non-acidic derivatives like 5-methylpyrrolo[2,1-f]triazine.
- Comparative Analysis : Structural analogs, such as 3-(2,4-dioxo-1H-pyrrolo[2,1-f]triazin-3-yl)propanoic acid (CAS 1540083-27-9), highlight the impact of keto groups on solubility and metabolic stability.
Table 2: Structural Comparison with Selected Pyrrolotriazine Derivatives
The compound’s scaffold is a strategic building block in drug discovery, enabling modular synthesis of kinase inhibitors and antiviral agents. Its structural flexibility allows for derivatization at the triazine nitrogen atoms or the propanoic acid carboxyl group, facilitating tailored physicochemical properties.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanoic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)2-1-7-3-4-12-8(7)5-10-6-11-12/h3-6H,1-2H2,(H,13,14) |
InChI Key |
DMWNXFFISCXRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CCC(=O)O)C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes to Pyrrolo[2,1-f]triazine:
From Pyrrole Derivatives:
Pyrrole compounds are subjected to N-amination using reagents such as O-(2,4-dinitrophenyl) hydroxylamine or chloramine (NH2Cl) in the presence of bases like NaH. Subsequent cyclization with formamide at elevated temperatures (~165°C) yields the pyrrolotriazine core. This method is well-documented for its simplicity and efficiency in generating the bicyclic system.Multistep Functionalization:
After core formation, functional groups are introduced via halogenation, Suzuki coupling, or other cross-coupling reactions to install substituents at specific positions on the triazine ring, enabling further elaboration toward the target compound.
Preparation of 3-(Pyrrolo[2,1-f]triazin-5-yl)propanoic Acid
The target compound features a propanoic acid side chain attached at the 5-position of the pyrrolotriazine ring. The preparation involves:
Synthesis of Pyrrolo[2,1-f]triazine Intermediate
Starting from a halogenated pyrrole derivative (e.g., 3-chloro-N-phenyl-1H-pyrrole-2-carboxamide), an N-amination step is performed using sodium hypochlorite and ammonium hydroxide to generate an aminopyrrole intermediate.
This intermediate undergoes coupling with protected amino acids (e.g., N-(tert-butoxycarbonyl)-L-alanine) via carbodiimide-mediated amide bond formation (using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to introduce the propanoic acid precursor side chain in a protected form.
Cyclization to form the pyrrolotriazine ring is achieved by treatment with triphenylphosphine and bromine in dichloromethane at low temperature, followed by base addition (triethylamine), yielding the bicyclic system with the side chain intact.
Deprotection and Final Functionalization
The tert-butyl protecting group on the amino acid side chain is removed under acidic conditions to liberate the free propanoic acid functionality.
Purification is typically performed by column chromatography on silica gel using solvent systems such as ethyl acetate/n-hexane mixtures.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-amination of pyrrole | NaH, NH2Cl, NaOCl, NH4OH, 0°C to RT | 63-70 | Formation of aminopyrrole intermediate |
| Coupling with Boc-L-alanine | EDC·HCl, THF, RT, 15-17 h | 65-88 | Formation of protected amino acid amide |
| Cyclization to pyrrolotriazine | PPh3, Br2, CH2Cl2, 0°C, triethylamine | 60-75 | Formation of bicyclic pyrrolotriazine core |
| Deprotection (acidic) | TFA or similar acid, RT | Quantitative | Liberation of free propanoic acid |
Data adapted and consolidated from detailed synthetic procedures reported in peer-reviewed literature.
Analytical Characterization
NMR Spectroscopy:
Characteristic signals include aromatic protons of the pyrrole and triazine rings, as well as methylene protons of the propanoic acid side chain. The carboxylic acid proton typically appears as a broad singlet downfield.Melting Points:
Intermediates and final products exhibit melting points consistent with reported values (e.g., 139–180 °C for various intermediates), confirming purity and structure.Mass Spectrometry and Elemental Analysis:
Confirms molecular weight and composition consistent with the target compound.
Alternative Synthetic Strategies
Transition Metal-Mediated Synthesis:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been employed to install aryl or alkyl substituents on the pyrrolotriazine core prior to side chain elaboration.Rearrangement of Pyrrolooxadiazines:
Some protocols utilize rearrangement reactions of pyrrolooxadiazine precursors to access the pyrrolotriazine scaffold, offering alternative routes depending on available starting materials.
Summary Table of Preparation Methods
| Method Category | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pyrrole N-amination + Cyclization | NH2Cl or O-(2,4-dinitrophenyl)hydroxylamine, NaH, formamide, 165°C | Straightforward, good yields | Requires high temperature cyclization |
| Carbodiimide-Mediated Coupling | EDC·HCl, Boc-protected amino acid, THF, RT | Efficient amide bond formation | Requires protection/deprotection steps |
| Halogenation + Cross-Coupling | Br2, PPh3, Pd-catalyst (for Suzuki), base | Versatile substitution | Multi-step, sensitive reagents |
| Rearrangement of Pyrrolooxadiazines | Specific rearrangement conditions | Alternative route | Less commonly used, complex steps |
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Medicinal Chemistry
Cancer Treatment
One of the most significant applications of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is its potential as an inhibitor of MCL-1 (myeloid cell leukemia-1), a protein that plays a critical role in the survival of cancer cells. The inhibition of MCL-1 is particularly relevant in the context of hematological malignancies and solid tumors. Compounds derived from this structure have been shown to induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic signals .
Case Study: MCL-1 Inhibition
A patent (WO2020123994A1) describes derivatives of this compound that act as MCL-1 inhibitors. These compounds demonstrate efficacy in preclinical models of cancer, suggesting that they could be developed into therapeutic agents for treating various cancers .
Table 1: Summary of MCL-1 Inhibitors Derived from this compound
| Compound Name | Mechanism of Action | Cancer Type Targeted | Reference |
|---|---|---|---|
| Compound A | MCL-1 Inhibition | Hematological Cancers | |
| Compound B | Apoptosis Induction | Solid Tumors |
Other Therapeutic Areas
Potential in Neurodegenerative Diseases
Emerging research indicates that compounds similar to this compound may also have implications in treating neurodegenerative diseases. The modulation of apoptotic pathways could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease where cell survival is compromised.
Table 2: Potential Applications in Neurodegenerative Diseases
| Disease | Proposed Mechanism | Reference |
|---|---|---|
| Alzheimer's Disease | Inhibition of apoptosis | |
| Parkinson's Disease | Modulation of neuronal survival |
Research Insights and Future Directions
The ongoing research into the applications of this compound emphasizes its versatility as a therapeutic agent. Its structural features allow for modifications that can enhance its efficacy and specificity for various targets.
Future Research Directions
- Optimization of Derivatives : Continued synthesis and testing of derivatives may lead to more potent compounds with fewer side effects.
- Clinical Trials : The transition from preclinical findings to clinical trials will be crucial for establishing the safety and efficacy of these compounds in humans.
- Mechanistic Studies : Further exploration into the mechanisms by which these compounds exert their effects will enhance our understanding and could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can potentially reduce pain and inflammation .
Comparison with Similar Compounds
Core Scaffold Variations
- Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Remdesivir, brivanib, and BMS-690514 share the same core but differ in substituents. The 6-aminocarbonyl derivatives () demonstrate that substitutions at position 6 enhance antiproliferative activity, whereas the target compound’s propanoic acid at position 5 may favor different target interactions .
Propanoic Acid-Containing Analogs
- 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid: While structurally distinct (triazole vs.
- Dipyrrolo-diazaborinin Propanoic Acid Derivatives (): These compounds, used as photosensitizers, highlight how fused boron-containing heterocycles paired with propanoic acid can modulate photophysical properties, a feature absent in the target compound .
Biological Activity
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds has garnered interest due to their diverse biological activities, including antiviral and antitumor properties. This article synthesizes current research findings regarding the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10N4O2
- IUPAC Name : this compound
This compound features a pyrrolo-triazine core that is known for its ability to interact with various biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antiviral properties. For instance:
- Inhibition of Neuraminidase : Research has shown that certain pyrrolo[2,1-f][1,2,4]triazine compounds can inhibit neuraminidase enzymes crucial for viral replication. This inhibition is particularly relevant in the context of influenza virus treatment. A selectivity index of up to 188 was reported for some derivatives when tested against the H1N1 strain .
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives showed potent cytotoxicity against several cancer cell lines. Notably, compounds with modifications at specific positions (like the presence of cyano groups) displayed enhanced activity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives:
- Objective : To evaluate the effectiveness against influenza A virus.
- Methodology : Various concentrations were tested in vitro.
- Results : Compounds demonstrated a dose-dependent inhibition of viral replication with minimal cytotoxicity to host cells.
Case Study 2: Antitumor Potential
Another study focused on the antitumor potential:
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assays were performed to determine cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
